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molecular formula C10H16 B049398 Isolimonene CAS No. 499-99-0

Isolimonene

Cat. No. B049398
M. Wt: 136.23 g/mol
InChI Key: TWCNAXRPQBLSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04056513

Procedure details

The procedure of Example 1 is repeated, except that the α-pinene is substituted, on a weight-for-weight basis, with isolimonene or 2,8-p.menthadiene, to give, in a yield of 82%, a 2A grade resin having a Ring and Ball value of 95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]2[C:8]([CH3:10])([CH3:9])[CH:5]([CH2:6]2)[CH2:4][CH:3]=1.CC1C=CC(C(C)=C)CC1>>[C:2]1([CH3:1])[CH2:7][CH2:6][C:5]([CH:8]([CH3:10])[CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CCC2CC1C2(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CCC(C=C1)C(=C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(CC1)C(C)C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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